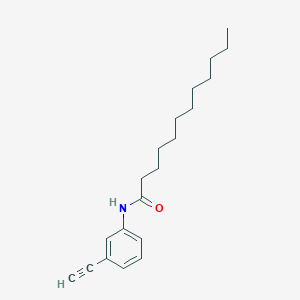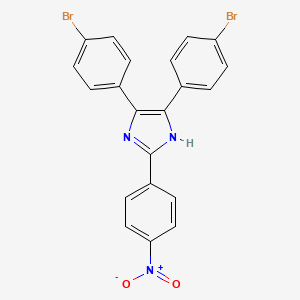![molecular formula C15H12BrFIN3O B11559799 2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with 2-bromo-4-iodoaniline under acidic or basic conditions.
Condensation reaction: The resulting intermediate is then subjected to a condensation reaction with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, iodine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium fluoride (KF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or other halogens.
Scientific Research Applications
2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The presence of halogen atoms allows for strong interactions with biological molecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 2-[(2-Iodo-4-bromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of halogen atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12BrFIN3O |
|---|---|
Molecular Weight |
476.08 g/mol |
IUPAC Name |
2-(2-bromo-4-iodoanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12BrFIN3O/c16-13-7-12(18)5-6-14(13)19-9-15(22)21-20-8-10-1-3-11(17)4-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
NESJVQQMVWPYPI-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)I)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)I)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)

![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![2-bromo-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11559752.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559761.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559772.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11559778.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)

![2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11559783.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(naphthalen-2-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11559784.png)
![N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide](/img/structure/B11559787.png)
